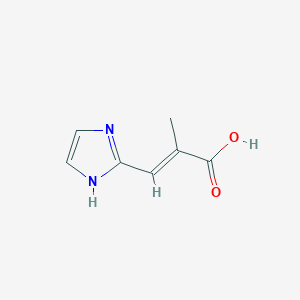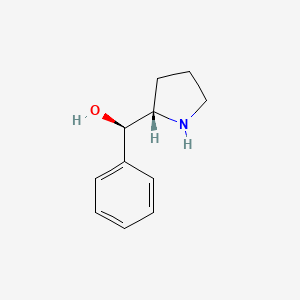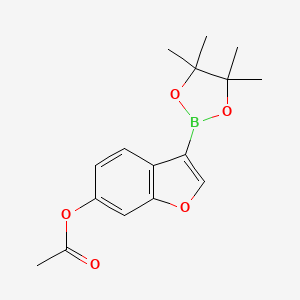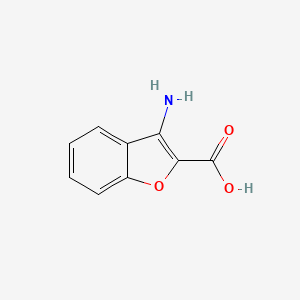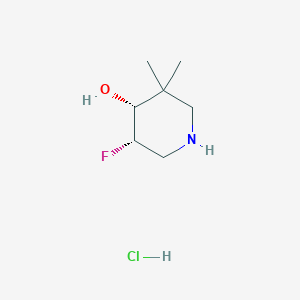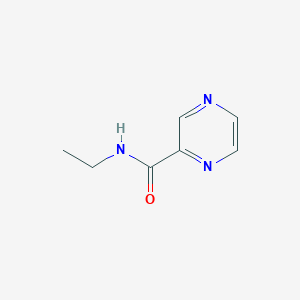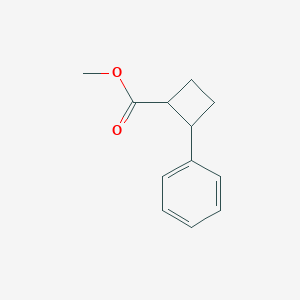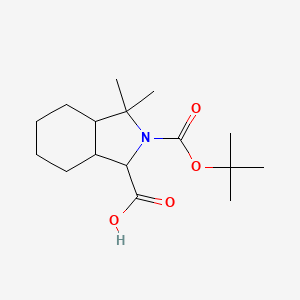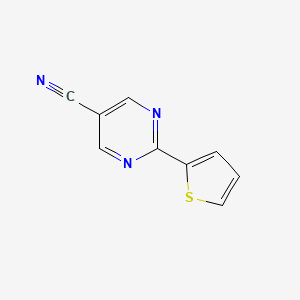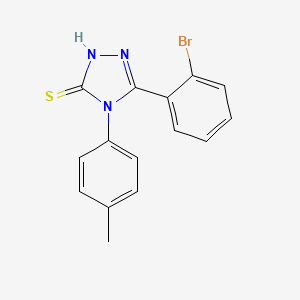![molecular formula C20H20N2 B11766418 4-[2,3,5,6-Tetramethyl-4-(pyridin-4-yl)phenyl]pyridine](/img/structure/B11766418.png)
4-[2,3,5,6-Tetramethyl-4-(pyridin-4-yl)phenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2,3,5,6-Tetramethyl-4-(pyridin-4-yl)phenyl]pyridine is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with tetramethyl groups and another pyridine ring
Preparation Methods
The synthesis of 4-[2,3,5,6-Tetramethyl-4-(pyridin-4-yl)phenyl]pyridine typically involves the following steps:
Synthetic Routes: The compound can be synthesized through nucleophilic substitution reactions.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-[2,3,5,6-Tetramethyl-4-(pyridin-4-yl)phenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism by which 4-[2,3,5,6-Tetramethyl-4-(pyridin-4-yl)phenyl]pyridine exerts its effects involves:
Comparison with Similar Compounds
4-[2,3,5,6-Tetramethyl-4-(pyridin-4-yl)phenyl]pyridine can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C20H20N2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
4-(2,3,5,6-tetramethyl-4-pyridin-4-ylphenyl)pyridine |
InChI |
InChI=1S/C20H20N2/c1-13-14(2)20(18-7-11-22-12-8-18)16(4)15(3)19(13)17-5-9-21-10-6-17/h5-12H,1-4H3 |
InChI Key |
IYEWJYRXMGULRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC=NC=C2)C)C)C3=CC=NC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766344.png)
![6-(4-Fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B11766352.png)
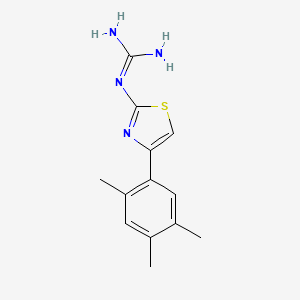
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11766363.png)
